molecular formula C23H21ClN2O3 B284229 4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide

4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide

Cat. No. B284229
M. Wt: 408.9 g/mol
InChI Key: RICXAQYZWUQNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide, also known as BOC-3-CF3, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide involves the binding of the compound to the active site of HDACs and sirtuins, which inhibits their activity. This results in the modulation of gene expression and metabolism, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of tumor cell growth, induction of cell death, and modulation of immune responses. Additionally, 4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting its potential therapeutic applications in metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide in lab experiments is its potent inhibitory activity against HDACs and sirtuins, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using 4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide, including the development of new derivatives with improved potency and selectivity against HDACs and sirtuins. Additionally, further studies are needed to determine the safety and efficacy of 4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide in animal models and humans, as well as its potential applications in the treatment of various diseases, including cancer and metabolic disorders.

Synthesis Methods

The synthesis of 4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide involves the condensation of 3-chloro-2-methylphenylamine with 4-(2-oxoethyl)benzoic acid, followed by the reaction with benzyl chloroformate. The resulting compound is then treated with trifluoroacetic acid to remove the BOC protecting group, which yields 4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide. This method has been reported to yield high purity and yield of the compound.

Scientific Research Applications

4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and sirtuins. HDACs are involved in the regulation of gene expression and have been implicated in various diseases, including cancer and neurological disorders. Sirtuins, on the other hand, are involved in the regulation of metabolism and aging. 4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide has been found to exhibit potent inhibitory activity against both HDACs and sirtuins, making it a promising compound for the development of new drugs for the treatment of these diseases.

properties

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide

InChI

InChI=1S/C23H21ClN2O3/c1-16-20(24)8-5-9-21(16)26-23(28)18-10-12-19(13-11-18)29-15-22(27)25-14-17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,25,27)(H,26,28)

InChI Key

RICXAQYZWUQNTG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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